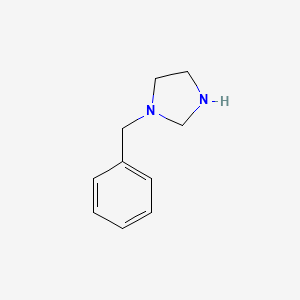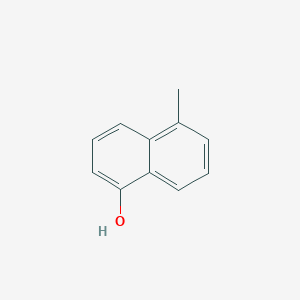
4-(2-Pyridinyl)-1-piperazineethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Pyridinyl)-1-piperazineethanol is a chemical compound that features a piperazine ring substituted with a pyridine moiety and an ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Pyridinyl)-1-piperazineethanol typically involves the reaction of 2-chloropyridine with piperazine, followed by the introduction of an ethanol group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Pyridinyl)-1-piperazineethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The hydrogen atoms on the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: The major products include 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetaldehyde and 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid.
Reduction: The major product is 2-[4-(Piperidin-2-yl)piperazin-1-yl]ethan-1-ol.
Substitution: Various substituted derivatives of this compound can be formed.
Applications De Recherche Scientifique
4-(2-Pyridinyl)-1-piperazineethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(2-Pyridinyl)-1-piperazineethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction cascades and changes in gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[4-(Pyridin-4-yl)piperazin-1-yl]ethan-1-ol: This compound has a similar structure but with the pyridine ring substituted at the 4-position instead of the 2-position.
2-[4-(Piperidin-2-yl)piperazin-1-yl]ethan-1-ol: This compound features a reduced pyridine ring, forming a piperidine moiety.
Uniqueness
4-(2-Pyridinyl)-1-piperazineethanol is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Propriétés
Numéro CAS |
40004-68-0 |
|---|---|
Formule moléculaire |
C11H17N3O |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
2-(4-pyridin-2-ylpiperazin-1-yl)ethanol |
InChI |
InChI=1S/C11H17N3O/c15-10-9-13-5-7-14(8-6-13)11-3-1-2-4-12-11/h1-4,15H,5-10H2 |
Clé InChI |
JADLXZSDPDFNLC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C2=CC=CC=N2 |
SMILES canonique |
C1CN(CCN1CCO)C2=CC=CC=N2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Thiazolo[4,5-b]pyridine, 2-(methylthio)-](/img/structure/B1624348.png)


